molecular formula C6H11N5O B15245298 5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide

5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide

Katalognummer: B15245298
Molekulargewicht: 169.19 g/mol
InChI-Schlüssel: RVNPDEMJWMWSEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide can be achieved through a transition-metal-free strategy involving the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This method is advantageous as it is accomplished under mild conditions and does not require the use of transition metals, making it more environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.

    Cyclization: Formation of a ring structure from a linear molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include carbodiimides and diazo compounds . The reactions are typically carried out under mild conditions, which helps in maintaining the integrity of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazoles, while oxidation reactions can produce oxidized derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, including medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C6H11N5O

Molekulargewicht

169.19 g/mol

IUPAC-Name

5-amino-2-propan-2-yltriazole-4-carboxamide

InChI

InChI=1S/C6H11N5O/c1-3(2)11-9-4(6(8)12)5(7)10-11/h3H,1-2H3,(H2,7,10)(H2,8,12)

InChI-Schlüssel

RVNPDEMJWMWSEP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1N=C(C(=N1)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.